[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like crystallization, distillation, or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.
Scientific Research Applications
(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives, such as:
- 3-methyl-1H-pyrazole-4-carbaldehyde
- 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- 1H-pyrazole-4-carboxylic acid
These compounds share a similar pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-6-19-11-15(13(4)18-19)9-16-7-14-8-17-20(10-14)12(2)3/h8,10-12,16H,5-7,9H2,1-4H3 |
InChI Key |
XQHMUGMGHYFKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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